molecular formula C29H20N2 B14651583 2-[3-(Naphthalen-1-YL)propyl]anthracene-9,10-dicarbonitrile CAS No. 42402-65-3

2-[3-(Naphthalen-1-YL)propyl]anthracene-9,10-dicarbonitrile

Cat. No.: B14651583
CAS No.: 42402-65-3
M. Wt: 396.5 g/mol
InChI Key: BJGDITBSMJSJCP-UHFFFAOYSA-N
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Description

2-[3-(Naphthalen-1-YL)propyl]anthracene-9,10-dicarbonitrile is a complex organic compound that belongs to the family of anthracene derivatives. This compound is characterized by the presence of a naphthalene moiety attached to a propyl chain, which is further connected to an anthracene core substituted with two cyano groups at the 9 and 10 positions. The unique structure of this compound makes it a subject of interest in various fields of scientific research, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Naphthalen-1-YL)propyl]anthracene-9,10-dicarbonitrile typically involves a multi-step process. One common method includes the Suzuki coupling reaction, where a naphthalene derivative is coupled with an anthracene derivative under the influence of a palladium catalyst. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene, and the reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Naphthalen-1-YL)propyl]anthracene-9,10-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[3-(Naphthalen-1-YL)propyl]anthracene-9,10-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Naphthalen-1-YL)propyl]anthracene-9,10-dicarbonitrile in optoelectronic devices involves the absorption of light, followed by the emission of fluorescence. The compound’s molecular structure allows for efficient energy transfer and emission of light, making it an ideal candidate for use in OLEDs. The presence of cyano groups enhances the electron-accepting properties, facilitating charge transport within the device .

Comparison with Similar Compounds

Similar Compounds

  • 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene
  • 9,10-Diphenylanthracene
  • 9,10-Bis(phenylethynyl)anthracene

Uniqueness

2-[3-(Naphthalen-1-YL)propyl]anthracene-9,10-dicarbonitrile stands out due to its unique combination of a naphthalene moiety and cyano-substituted anthracene core. This structure imparts distinct photophysical properties, making it highly efficient in light-emitting applications compared to its analogs .

Properties

CAS No.

42402-65-3

Molecular Formula

C29H20N2

Molecular Weight

396.5 g/mol

IUPAC Name

2-(3-naphthalen-1-ylpropyl)anthracene-9,10-dicarbonitrile

InChI

InChI=1S/C29H20N2/c30-18-28-24-13-3-4-14-25(24)29(19-31)27-17-20(15-16-26(27)28)7-5-9-22-11-6-10-21-8-1-2-12-23(21)22/h1-4,6,8,10-17H,5,7,9H2

InChI Key

BJGDITBSMJSJCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCCC3=CC4=C(C5=CC=CC=C5C(=C4C=C3)C#N)C#N

Origin of Product

United States

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